![molecular formula C18H22N3S+ B348500 [7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) CAS No. 93941-83-4](/img/structure/B348500.png)
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents. This specific compound may have unique properties due to the presence of tetrachlorozincate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) typically involves the following steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of diethylamino and dimethylamino groups can be done via nucleophilic substitution reactions.
Formation of the Tetrachlorozincate Complex: This step involves the reaction of the phenothiazine derivative with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) may have applications in various fields:
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Investigated for its pharmacological properties, possibly as an antipsychotic or antiemetic agent.
Industry: Utilized in the manufacturing of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a pharmacological context, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of zinc could also play a role in its biological activity, potentially affecting metal ion homeostasis.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Promethazine: An antiemetic and antihistamine phenothiazine.
Methylene Blue: A phenothiazine dye with various medical applications.
Uniqueness
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) is unique due to the presence of both diethylamino and dimethylamino groups, as well as the tetrachlorozincate complex. These features may confer distinct chemical and biological properties compared to other phenothiazines.
Properties
CAS No. |
93941-83-4 |
|---|---|
Molecular Formula |
C18H22N3S+ |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C18H22N3S/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16/h7-12H,5-6H2,1-4H3/q+1 |
InChI Key |
ZIWIJZWDGCTSPY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.Cl[Zn-2](Cl)(Cl)Cl |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


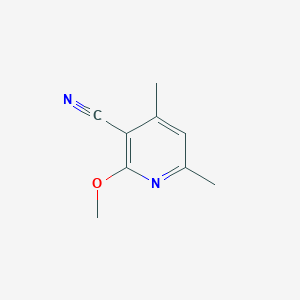
![6-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B348474.png)
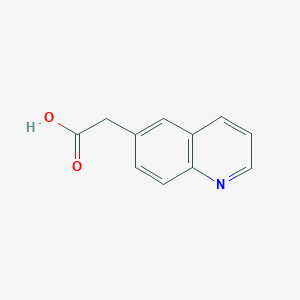
![Ethyl 2-[acetyl(methyl)amino]-3-thienylcarbamate](/img/structure/B348480.png)
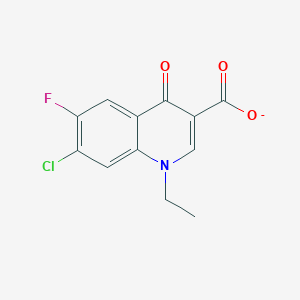
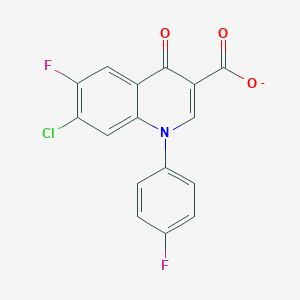
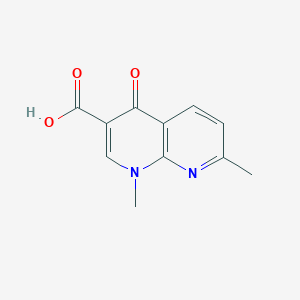
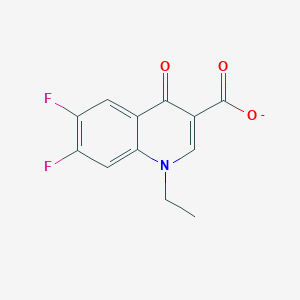
![9-(Dimethylamino)benzo[a]phenoxazin-7-ium](/img/structure/B348499.png)
![N-[3-(2-thia-5-azabicyclo[2.2.1]hept-5-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B348501.png)
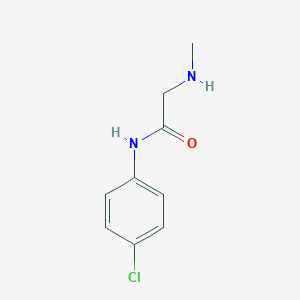
![4-[(4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B348510.png)
![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B348513.png)
![6-Amino-3-ethyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B348520.png)
